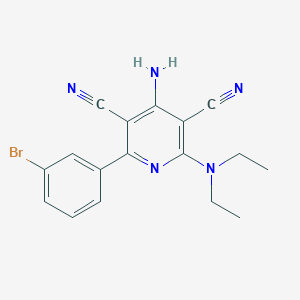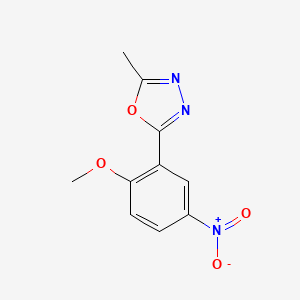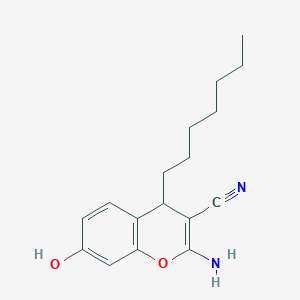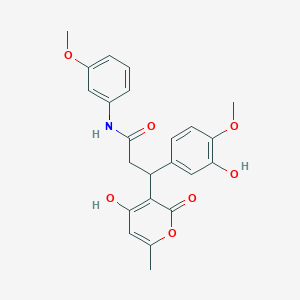![molecular formula C25H21NO6 B11041549 8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041549.png)
8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a coumarin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Coumarin Derivative Synthesis: The coumarin moiety is synthesized separately, often starting from salicylaldehyde derivatives through Pechmann condensation.
Coupling Reaction: The final step involves the coupling of the pyrroloquinoline core with the coumarin derivative using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to the presence of the coumarin moiety, which exhibits strong fluorescence properties.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the pyrroloquinoline core is particularly significant as it is a common motif in many bioactive molecules.
Industry
Industrially, the compound can be used in the development of new dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is a common mechanism for its anti-cancer activity. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Coumarin derivatives: Compounds like 7-hydroxy-4-methylcoumarin have similar structural features and are used in similar applications.
Properties
Molecular Formula |
C25H21NO6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H21NO6/c1-13-7-21(27)32-20-10-15(5-6-17(13)20)31-12-14-11-25(2,3)26-22-18(14)8-16(30-4)9-19(22)23(28)24(26)29/h5-11H,12H2,1-4H3 |
InChI Key |
JMMLNCYZZXAATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(N4C5=C3C=C(C=C5C(=O)C4=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B11041467.png)
![1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11041476.png)
![6-(chloromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11041480.png)


![N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11041492.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylbutanamide](/img/structure/B11041505.png)

![ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041512.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11041524.png)
![4-(3-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11041534.png)

![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11041560.png)
